molecular formula C24H31NO3 B1147736 2-Dodecylphenoxazin-3-one CAS No. 147662-88-2

2-Dodecylphenoxazin-3-one

Cat. No.: B1147736
CAS No.: 147662-88-2
M. Wt: 381.51
InChI Key:
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Description

2-Dodecylphenoxazin-3-one is a synthetic dye that has garnered attention due to its vibrant blue color and high absorption coefficient in the visible region. This compound is soluble in organic solvents and has found applications in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

2-Dodecylphenoxazin-3-one has a wide range of scientific research applications. In the field of chemistry, it is used as a dye and a photoredox catalyst . In biology and medicine, it has been studied for its antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . Additionally, it is used in organic light-emitting diodes, dye-sensitized solar cells, and chemotherapy . The compound’s versatility makes it a valuable tool in both fundamental research and practical applications.

Safety and Hazards

The safety and hazards associated with phenoxazin-3-one compounds can vary depending on their specific structure and the context in which they are used. It’s important to conduct a thorough hazard identification and risk assessment when dealing with these compounds .

Future Directions

The future directions in the field of phenoxazin-3-one compounds research could involve the development of new phenoxazines with improved properties . Additionally, advances in drug delivery systems could also play a significant role in the future of this field .

Preparation Methods

The synthesis of 2-Dodecylphenoxazin-3-one typically involves the reaction of phenol with branched non-terminal dodecene in the presence of a catalyst such as DA330 . The reaction is carried out in a 250 mL flask, where the raw materials are heated to melt through an oil bath and then stirred to facilitate the reaction . This method ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

2-Dodecylphenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield phenolic derivatives .

Mechanism of Action

The mechanism of action of 2-Dodecylphenoxazin-3-one involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, it can interact with cellular components to exert antiviral and anticancer effects . The specific pathways and targets depend on the context of its use, but generally, it acts by modulating biochemical processes at the molecular level.

Comparison with Similar Compounds

2-Dodecylphenoxazin-3-one can be compared with other phenoxazine derivatives, such as phenothiazines and phenoxazines . These compounds share similar structural features but differ in their specific functional groups and applications. For instance, phenothiazines are widely used as antipsychotic drugs, while phenoxazines are known for their applications in material science and pharmacology . The unique properties of this compound, such as its high absorption coefficient and solubility in organic solvents, make it distinct from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its synthesis involves straightforward methods, and it undergoes diverse chemical reactions. The compound’s unique properties and wide range of applications make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-dodecylphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-17-21-24(18-22(19)26)27-23-16-13-12-15-20(23)25-21/h12-13,15-18H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHXTTGSJORWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=NC3=CC=CC=C3OC2=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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